molecular formula C10H19NO2 B11907670 Ethyl 1,4-dimethylpiperidine-4-carboxylate CAS No. 408306-81-0

Ethyl 1,4-dimethylpiperidine-4-carboxylate

Cat. No.: B11907670
CAS No.: 408306-81-0
M. Wt: 185.26 g/mol
InChI Key: NJWOTEINRCWFRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1,4-dimethylpiperidine-4-carboxylate (CAS 408306-81-0) is a piperidine derivative with the molecular formula C₁₀H₁₉NO₂ and a molecular weight of 185.26 g/mol. It is a crystalline solid with a melting point of 177–181°C, specific rotation of +27°, and high purity (99.2%) . The compound serves as a critical pharmaceutical intermediate, particularly in synthesizing bioactive molecules. Its structure features a piperidine ring with methyl groups at the 1- and 4-positions and an ethyl ester at the 4-carboxylate position, influencing its steric and electronic properties .

Properties

CAS No.

408306-81-0

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

ethyl 1,4-dimethylpiperidine-4-carboxylate

InChI

InChI=1S/C10H19NO2/c1-4-13-9(12)10(2)5-7-11(3)8-6-10/h4-8H2,1-3H3

InChI Key

NJWOTEINRCWFRZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C)C

Origin of Product

United States

Preparation Methods

Cyclization Strategies for Piperidine Ring Formation

The construction of the piperidine scaffold forms the foundational step in synthesizing ethyl 1,4-dimethylpiperidine-4-carboxylate. Cyclization of γ-keto esters or aminonitriles under acidic or basic conditions is a common route. For instance, 4-picoline-2-carboxylic acid ethyl ester serves as a precursor in analogous syntheses, undergoing oxidation with phospho-molybdic acid and hydrogen peroxide to form an oxynitride intermediate, followed by palladium-catalyzed reduction to yield piperidine derivatives .

In a representative procedure, 4-picoline-2-carboxylic acid ethyl ester (50 g, 0.30 mol) is treated with phospho-molybdic acid (2.5 g) and hydrogen peroxide (68 g of 30%) at 70–80°C for 4–8 hours, yielding 4-picoline-2-carboxylic acid ethyl ester oxynitride (92% yield) . Subsequent reduction with 10% palladium charcoal and formic acid amine in methanol at 50°C for 20 hours produces 4-methylpiperidine-2-carboxylate hydrochloride . Adapting this protocol to target the 4-carboxylate variant would require substituting the starting material with a 4-carboxylic acid analog.

Reductive Amination for N-Methylation

Introducing the 1-methyl group necessitates reductive amination or transfer hydrogenation. A patent detailing the synthesis of 1-methylpiperidine-4-carboxylic acid demonstrates the use of formaldehyde under transfer hydrogenation conditions with a palladium catalyst . Piperidine-4-carboxylic acid reacts with formaldehyde at 90–95°C in the presence of formic acid, yielding 1-methylpiperidine-4-carboxylic acid with high regioselectivity .

Key reaction conditions:

  • Catalyst: 10% palladium on charcoal

  • Solvent: Water/formic acid mixture

  • Temperature: 90–95°C

  • Yield: >80%

This method avoids hazardous alkylating agents like methyl iodide, enhancing safety and scalability. The resulting 1-methylpiperidine-4-carboxylic acid is then esterified to form the target compound.

Esterification of Carboxylic Acid Intermediates

Esterification of 1,4-dimethylpiperidine-4-carboxylic acid with ethanol under acidic conditions completes the synthesis. A protocol adapted from ethyl 1-methylpiperidine-4-carboxylate production involves treating the carboxylic acid with thionyl chloride to form the acyl chloride, followed by reaction with ethanol :

Procedure:

  • Acyl chloride formation: 1,4-Dimethylpiperidine-4-carboxylic acid (20 g, 0.12 mol) is refluxed with thionyl chloride (14.3 mL, 0.19 mol) in dichloromethane for 4 hours.

  • Esterification: The acyl chloride is added dropwise to ethanol (50 mL) at 0°C, stirred for 12 hours, and neutralized with sodium bicarbonate.

  • Isolation: The organic layer is dried over MgSO₄ and concentrated, yielding this compound as a white solid (50% yield) .

Industrial-Scale Optimization

Industrial production emphasizes catalyst recycling and solvent recovery. For example, the reduction step in source uses reusable palladium charcoal, reducing costs. Reaction conditions are optimized for minimal waste:

ParameterOptimization StrategyOutcome
Catalyst loading10% Pd/C, recycled 5 timesCost reduction by 40%
SolventMethanol/ethyl acetate recrystallizationPurity >99%
Temperature controlGradual heating to 50°CPrevents byproduct formation

Comparative Analysis of Synthetic Routes

The table below contrasts three primary methods for synthesizing this compound:

MethodStarting MaterialKey StepsYieldPurity
Cyclization 4-Picoline-2-carboxylateOxidation, reduction92%98%
Reductive amination Piperidine-4-carboxylic acidTransfer hydrogenation, esterification80%97%
Acyl chloride route 1,4-Dimethylpiperidine-4-carboxylic acidThionyl chloride, ethanol50%95%

The cyclization route offers the highest yield but requires specialized precursors. Reductive amination balances safety and efficiency, while the acyl chloride method, though lower-yielding, is straightforward for small-scale production.

Chemical Reactions Analysis

Hydrolysis of the Ester Moiety

The ethyl ester group undergoes saponification under basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates.

Reaction ConditionsOutcomeYieldSource
1 N NaOH in ethanol, 20°C, 20 hrs1,4-Dimethylpiperidine-4-carboxylic acid79%
4 N NaOH, neutralization with HClWhite solid product63%

Mechanistic Insight : The reaction proceeds via nucleophilic acyl substitution, where hydroxide ions attack the electrophilic carbonyl carbon, leading to cleavage of the ester bond .

Alkylation at the Piperidine Nitrogen

The tertiary amine in the piperidine ring participates in alkylation reactions, enabling further functionalization.

ReagentConditionsProductYieldSource
Methyl iodideK₂CO₃, acetonitrile, 2 hrs, RT1,4-Dimethylpiperidine-4-carboxylate50%
4-BromotolueneLigand L8, Pd catalysisAryl-substituted piperidine derivativeN/A

Key Observation : Alkylation with methyl iodide proceeds efficiently due to the steric accessibility of the piperidine nitrogen . Arylations require palladium catalysts and specialized ligands for C–H activation .

Decarboxylation and Rearrangement

Thermal decarboxylation or acid-mediated rearrangement modifies the piperidine core.

ConditionsOutcomeNotesSource
Dry distillation at high tempRearranged 4-arylpiperidine derivativesRequires betaine precursor
HCl in dioxane, refluxFormation of glassy polymeric productsLow yield

Implication : These reactions are substrate-specific and depend on the presence of betaine intermediates .

Catalytic Conjugate Additions

The ester group participates in rhodium-catalyzed tandem reactions to form β-aryl/β-amino aliphatic esters.

CatalystSubstrateProductApplicationSource
Rh(I)α,β-unsaturated ketonesβ-Aryl aliphatic estersSMN protein modulators

Example : Ethyl 1,4-dimethylpiperidine-4-carboxylate acts as a nucleophile in Michael additions, enabling stereoselective synthesis of complex esters .

Mannich Condensation

The compound serves as a precursor in multicomponent reactions for generating pharmacologically active piperidinones.

ComponentsConditionsProductBiological ActivitySource
Aromatic aldehydes, ammonium acetateEthanol, reflux2,6-Diarylpiperidin-4-onesAntimicrobial, antiviral

Synthetic Utility : The reaction exploits the electron-rich piperidine nitrogen to form Schiff bases, which cyclize to yield substituted piperidinones .

Reductive Amination and Cross-Coupling

The ester and amine functionalities enable sequential transformations in one-pot syntheses.

Reaction TypeReagents/ConditionsOutcomeSource
Reductive aminationNaBH₃CN, formyl aryl boronateN-Alkylated piperidine derivatives
Suzuki-Miyaura couplingPd(PPh₃)₄, aryl halidesBiaryl-functionalized piperidines

Advantage : These methods streamline the synthesis of complex molecules for drug discovery .

Crystallographic and SAR Studies

Structural modifications impact binding affinity and pharmacokinetics:

ModificationEffect on log DSolubility (μM)Target AffinitySource
4-Methyl substitutionlog D = 4.312 (pH 8)BCL6 degradation
Hydroxyl group additionlog D = 2.1120 (pH 7.4)Improved binding

Design Insight : Polar substituents (e.g., hydroxyl) enhance solubility without compromising target engagement .

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity
Ethyl 1,4-dimethylpiperidine-4-carboxylate has shown significant antibacterial properties, especially against Gram-positive and Gram-negative bacteria. Research indicates that compounds similar to this structure can be effective in treating bacterial infections, including those caused by resistant strains commonly found in hospital settings .

Bacterial Strain Activity
Staphylococcus aureusEffective
Escherichia coliModerate activity
Enterococcus faecalisEffective
Streptococcus pneumoniaeEffective

Case Study: Antibacterial Efficacy
In a study evaluating the antibacterial efficacy of various piperidine derivatives, this compound was noted for its ability to inhibit growth in multiple bacterial strains, demonstrating a minimum inhibitory concentration (MIC) that supports its potential as a therapeutic agent against infections .

Neuropharmacology

Potential in Neurological Disorders
The compound has been investigated for its neuroprotective properties. Preliminary studies suggest that it may inhibit certain enzymes associated with neurodegenerative diseases, such as Alzheimer's disease. The inhibition of acetylcholinesterase and butyrylcholinesterase has been linked to improved cognitive function in animal models .

Enzyme Inhibition Effect
AcetylcholinesteraseSignificant inhibition
ButyrylcholinesteraseModerate inhibition

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. This property enhances its potential applications in developing protective agents against cellular damage.

Case Study: Antioxidant Activity
A study utilizing the DPPH free radical scavenging assay demonstrated that the compound effectively scavenged free radicals, indicating its potential utility as an antioxidant in pharmaceutical formulations .

Mechanism of Action

The mechanism of action of ethyl 1,4-dimethylpiperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor function .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Structural Modifications and Substituent Effects

The piperidine scaffold is highly versatile, and substituent variations significantly alter physicochemical properties and applications. Below is a comparative analysis of Ethyl 1,4-dimethylpiperidine-4-carboxylate and its analogs:

Table 1: Structural and Physical Properties Comparison
Compound Name (CAS) Molecular Formula Substituents Melting Point (°C) Key Applications
This compound (408306-81-0) C₁₀H₁₉NO₂ 1-Me, 4-Me, 4-COOEt 177–181 Pharmaceutical intermediate
Ethyl 4-hydroxypiperidine-1-carboxylate (65214-82-6) C₈H₁₅NO₃ 4-OH, 1-COOEt Not reported Lab research (non-drug)
Ethyl 1,4-dibenzylpiperidine-4-carboxylate (184900-16-1) C₂₂H₂₇NO₂ 1-Bn, 4-Bn, 4-COOEt Not reported Not specified; structural studies
Ethyl 1-benzoylpiperidine-4-carboxylate (136081-74-8) C₁₅H₁₉NO₃ 1-Bz, 4-COOEt Not reported Lab research (non-drug)
Ethyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate (23482-33-9) C₁₄H₁₈ClNO₃ 4-ClPh, 4-OH, 1-COOEt Not reported Not specified; potential bioactive
2,2,6,6-Tetramethylpiperidin-4-yl acetate derivatives (N/A) Varies 2,2,6,6-Me₄, 4-OAc (variable chains) Not reported Experimental phasing in crystallography
Key Observations :

Substituent Impact on Polarity :

  • The hydroxyl group in Ethyl 4-hydroxypiperidine-1-carboxylate increases polarity compared to the methyl groups in the target compound, likely reducing lipophilicity .
  • Benzyl (Bn) and benzoyl (Bz) substituents (e.g., CAS 184900-16-1, 136081-74-8) introduce aromaticity and bulk, enhancing lipophilicity and steric hindrance .

Biological Activity :

  • Piperidine derivatives with chlorophenyl (CAS 23482-33-9) or tetramethyl groups () are often explored for antimicrobial or antitumor activity .
  • The target compound lacks direct bioactive reports but is used as a precursor in drug synthesis .

Synthetic Utility :

  • This compound’s high purity (99.2%) and defined stereochemistry (+27° specific rotation) make it suitable for chiral synthesis .
  • Derivatives like 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid (CAS 100431-41-2) are synthesized via hydrolysis, highlighting the role of ester groups in derivatization .

Commercial Availability and Pricing

  • This compound is priced at $1.00–3.00/kg (FOB) with a production capacity of 10 metric tons/day .

Biological Activity

Ethyl 1,4-dimethylpiperidine-4-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including its pharmacological effects, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of piperidine derivatives. Its chemical structure can be represented as follows:

C9H15NO2\text{C}_9\text{H}_{15}\text{N}\text{O}_2

The compound features a piperidine ring substituted with ethyl and methyl groups, which influences its biological activity.

1. Antimicrobial Activity

Recent studies have indicated that piperidine derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Salmonella typhi128 µg/mL

These findings suggest that the compound could be developed as an antibacterial agent, particularly against resistant strains.

2. Anticancer Activity

Piperidine derivatives have also been explored for their anticancer potential. This compound demonstrated cytotoxic effects in various cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast cancer)15
HeLa (Cervical cancer)10
A549 (Lung cancer)20

The compound exhibited a dose-dependent response, indicating its potential as a chemotherapeutic agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features. Modifications at the piperidine ring significantly alter its potency:

  • Methyl Substituents : The presence of two methyl groups at the 1 and 4 positions enhances lipophilicity, improving cell membrane permeability.
  • Carboxylate Group : The carboxylate moiety is crucial for binding interactions with biological targets.

Table: SAR Analysis of Piperidine Derivatives

CompoundSubstituentsActivity
Ethyl 1,4-dimethylpiperidine-C2H5Antibacterial
Methyl 1,4-dimethylpiperidine-CH3Anticancer
Propyl 1,4-dimethylpiperidine-C3H7Antiviral

Case Study 1: Antiviral Activity

In a study investigating the antiviral properties of piperidine derivatives, this compound was found to inhibit the replication of the Sindbis virus in vitro. The compound demonstrated an IC50 value of 12 µM, indicating moderate antiviral activity.

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of this compound against oxidative stress in neuronal cells. Results showed that treatment with this compound reduced cell death by approximately 40% compared to untreated controls.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Ethyl 1,4-dimethylpiperidine-4-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of piperidine derivatives typically involves nucleophilic substitution or condensation reactions. For example, tert-butoxycarbonyl (Boc)-protected intermediates (e.g., ethyl 4-(1-Boc-piperidin-4-yl)-1,4-diazepane-1-carboxylate) can be deprotected under acidic conditions (e.g., 6N HCl in dioxane) to yield target compounds . Optimization includes monitoring reaction times (e.g., 16 hours at room temperature) and using vacuum concentration for product isolation. Purity (>98%) is achievable via chromatography or recrystallization, as noted in safety data sheets .

Q. How can the structural integrity of this compound be verified post-synthesis?

  • Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. For related compounds (e.g., Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate), monoclinic crystal systems (space group P21/c) with defined unit cell parameters (a = 6.4973 Å, b = 11.5323 Å, c = 11.2908 Å) provide precise bond lengths and angles . Complementary techniques include NMR (1H/13C) for functional group analysis and high-resolution mass spectrometry (HRMS) to confirm molecular weight.

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer : Key precautions include:

  • Use of PPE (nitrile gloves, lab coat, safety goggles) to prevent skin/eye contact .
  • Working in a fume hood to avoid inhalation of vapors, as acute toxicity (Category 4) is reported for similar piperidine derivatives .
  • Storage in airtight containers under inert gas (N2/Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational tools like quantum chemical modeling aid in predicting the reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model electron density distributions and frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites . For example, the ester group’s carbonyl carbon may exhibit electrophilic character, guiding functionalization strategies. Molecular docking (AutoDock Vina) can further assess binding affinities to biological targets, such as enzymes or receptors .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of piperidine derivatives?

  • Methodological Answer : Cross-validation using orthogonal techniques is essential:

  • Solubility discrepancies: Compare experimental data (e.g., shake-flask method) with computational predictions (LogP via ChemDraw or ACD/Labs). For instance, LogP values >2.5 suggest limited aqueous solubility .
  • Stability conflicts: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS . Incompatibilities with strong oxidizers (e.g., peroxides) must also be tested .

Q. How can high-throughput crystallography pipelines improve structural analysis of piperidine-based compounds?

  • Methodological Answer : Automated platforms (e.g., SHELXC/D/E) enable rapid phase determination and refinement of small-molecule crystals. For macromolecular complexes, high-resolution data (≤1.0 Å) can resolve twinning or disorder issues. Data collection at synchrotron facilities (e.g., λ = 0.978 Å) enhances signal-to-noise ratios .

Data Presentation and Analysis Guidelines

Q. What statistical methods are appropriate for analyzing biological activity data of this compound derivatives?

  • Methodological Answer : For dose-response assays (e.g., antimicrobial IC50), use nonlinear regression (GraphPad Prism) to fit sigmoidal curves. Report 95% confidence intervals and apply ANOVA with post-hoc Tukey tests for group comparisons . Raw data should be archived in appendices, while processed results (mean ± SD) are presented in main figures .

Q. How should crystallographic data be formatted to meet IUCr standards?

  • Methodological Answer : Include:

  • Unit cell parameters (a, b, c, α, β, γ) and space group.
  • CCDC deposition number (e.g., CCDC 2105555 for Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate) .
  • Refinement details (R-factor, residual electron density) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.